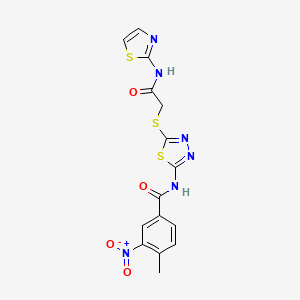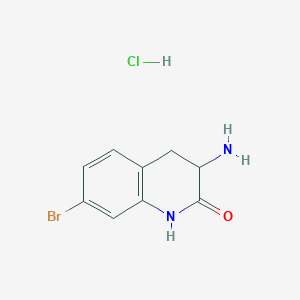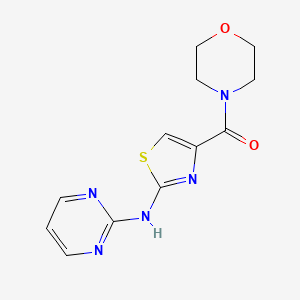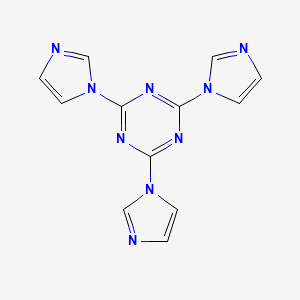
1-Iodo-4-(2-phenylethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(2-phenylethoxy)benzene is a chemical compound with the molecular formula C14H13IO. It has a molecular weight of 324.16 .
Molecular Structure Analysis
The molecular structure of 1-Iodo-4-(2-phenylethoxy)benzene consists of a benzene ring with an iodine atom and a phenylethoxy group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 1-Iodo-4-(2-phenylethoxy)benzene are not available, similar compounds like aryl halides are known to undergo nucleophilic substitution reactions .Scientific Research Applications
Chemical Synthesis and Catalysis
1-Iodo-4-(2-phenylethoxy)benzene and related compounds play a role in various chemical syntheses and catalytic processes. For instance, Mejía and Togni (2012) described the use of hypervalent iodine reagents in the trifluoromethylation of aromatic compounds, highlighting the significance of iodine-containing compounds in electrophilic reactions and the formation of radical species (Mejía & Togni, 2012). Similarly, Lin, Maddirala, and Liu (2005) explored the solvent-dependent chemoselectivity in ruthenium-catalyzed cyclization involving iodoalkyne-epoxide functionalities, further demonstrating the versatility of iodine derivatives in catalytic processes (Lin, Maddirala & Liu, 2005).
Material Science and Nanostructures
In material science, compounds like 1-Iodo-4-(2-phenylethoxy)benzene contribute to the development of innovative materials and nanostructures. Silly (2013) studied the self-assembly of a star-shaped molecule similar to 1-Iodo-4-(2-phenylethoxy)benzene, forming two-dimensional porous nanoarchitectures, which shows the potential of iodine-containing compounds in creating new materials (Silly, 2013).
Sensing Applications
Compounds containing iodine, such as 1-Iodo-4-(2-phenylethoxy)benzene, have been explored for their sensing capabilities. Hussain, De, and Iyer (2013) developed a polymer that demonstrates fluorescence "turn-off/turn-on" characteristics and colorimetric responses to iodide and mercury, indicating the potential use of iodine derivatives in environmental and chemical sensing (Hussain, De & Iyer, 2013).
Organic Chemistry and Reaction Mechanisms
In organic chemistry, the study and manipulation of iodine-containing compounds like 1-Iodo-4-(2-phenylethoxy)benzene are crucial for understanding reaction mechanisms. Bovonsombat and Mcnelis (1993) used iodine derivatives for ring halogenations, showing the role of these compounds in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).
Environmental and Surface Chemistry
Iodine derivatives are also relevant in environmental and surface chemistry studies. Cabibil, Ihm, and White (2000) investigated the surface chemistry of iodobenzene on Pt(111), providing insights into how iodine compounds interact with metal surfaces, which has implications in catalysis and environmental science (Cabibil, Ihm & White, 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-iodo-4-(2-phenylethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVNUGAJHOWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(2-phenylethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)
![N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2913822.png)
![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)



![2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2913834.png)


![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2913839.png)